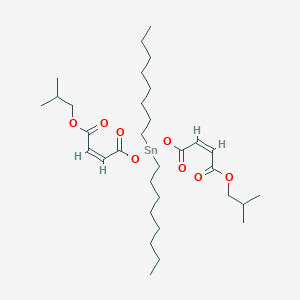
6-chloropyridine-3-sulfonic Acid
Descripción general
Descripción
6-chloropyridine-3-sulfonic acid is a chemical compound with the CAS Number: 17624-08-7 . It has a molecular weight of 193.61 .
Synthesis Analysis
The synthesis of pyridine-3-sulphonic acid, which is a similar compound to 6-chloropyridine-3-sulfonic acid, involves the oxidation of 3-chloropyridine to 3-chloropyridine N-oxide, replacement of chlorine by a sulpho group, followed by reduction to pyridine-3-sulphonic acid . This process can be carried out using the crude 3-chloropyridine N-oxide, followed by direct further reaction of the pyridine-3-sulphonic acid N-oxide in the presence of Raney nickel in alkaline solution .Molecular Structure Analysis
The IUPAC name for 6-chloropyridine-3-sulfonic acid is 6-chloro-3-pyridinesulfonic acid . The InChI code for this compound is 1S/C5H4ClNO3S/c6-5-2-1-4 (3-7-5)11 (8,9)10/h1-3H, (H,8,9,10) .Chemical Reactions Analysis
There are several chemical reactions associated with 6-chloropyridine-3-sulfonic acid. For instance, the production of pyridine-3-sulfonyl chloride involves a reaction solution containing pyridine-3-sulfonic acid .Physical And Chemical Properties Analysis
6-chloropyridine-3-sulfonic acid has a melting point of 242-243 degrees Celsius .Aplicaciones Científicas De Investigación
Synthesis of Pyridine Derivatives
6-chloropyridine-3-sulfonic Acid is a key intermediate in the synthesis of various pyridine derivatives. These derivatives are crucial in the development of pharmaceuticals and agrochemicals due to their bioactivity. The compound’s reactivity allows for the introduction of sulfonamide groups, which are prevalent in many drug molecules .
Electroplating
In the field of electroplating, 6-chloropyridine-3-sulfonic Acid serves to improve the deposition behavior of electroplating baths. It acts as a brightening agent and helps in the uniform deposition of metals on the substrate .
Metal-Catalyzed Cross-Coupling Reactions
This compound is used in metal-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura reaction. These reactions are pivotal for creating complex organic molecules, including those found in pharmaceuticals and materials science .
Preparation of Water-Soluble Reactive Dyes
6-chloropyridine-3-sulfonic Acid is utilized in the preparation of water-soluble reactive dyes. These dyes have applications in textile manufacturing, where they form covalent bonds with the fibers, resulting in vibrant and wash-resistant colors .
Sulfonation Agent
It acts as a sulfonation agent in chemical synthesis. Sulfonation is a fundamental step in the production of surfactants, dyes, and sulfa drugs. The sulfonic acid group enhances the solubility of these compounds in water, making them more effective .
Pharmaceutical Research
In pharmaceutical research, 6-chloropyridine-3-sulfonic Acid is used to create sulfonamide-based drugs. These drugs have a wide range of therapeutic applications, including antibiotics, antiretroviral drugs, and diuretics .
Agrochemical Synthesis
The compound is also significant in the synthesis of agrochemicals. Its derivatives are used to create herbicides and pesticides that are less harmful to the environment while being effective against pests .
Material Science
In material science, 6-chloropyridine-3-sulfonic Acid derivatives are used to create advanced materials with specific properties, such as high thermal stability and electrical conductivity. These materials are essential for developing new technologies and devices .
Mecanismo De Acción
Target of Action
Sulfonic acid derivatives, including pyridine-3-sulfonic acids, are known to be intermediates for the synthesis of many valuable technical and pharmaceutical compounds .
Mode of Action
It’s known that sulfonic acid derivatives can interact with their targets through various mechanisms, depending on the specific structure of the derivative and the nature of the target .
Biochemical Pathways
Sulfonic acid derivatives are known to play roles in various biochemical pathways due to their reactivity and ability to form stable complexes with various biomolecules .
Result of Action
As a sulfonic acid derivative, it may be involved in a variety of biological processes depending on its specific targets .
Propiedades
IUPAC Name |
6-chloropyridine-3-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO3S/c6-5-2-1-4(3-7-5)11(8,9)10/h1-3H,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWKWBQDPHGDVAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1S(=O)(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376519 | |
| Record name | 6-chloropyridine-3-sulfonic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloropyridine-3-sulfonic Acid | |
CAS RN |
17624-08-7 | |
| Record name | 6-Chloro-3-pyridinesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17624-08-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-chloropyridine-3-sulfonic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















